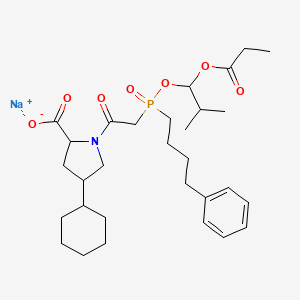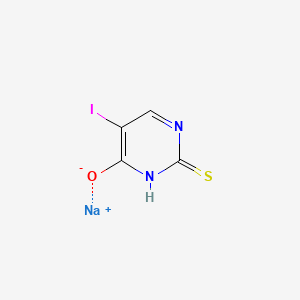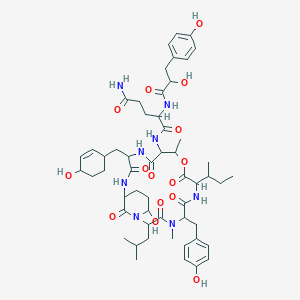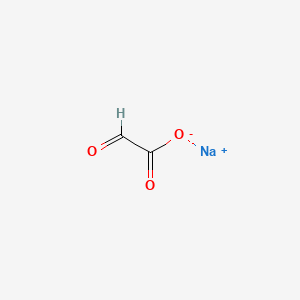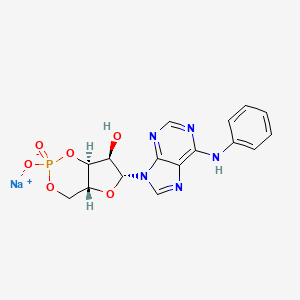
Unii-94W010PZ1Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-8539 is a novel prostanoid EP1 receptor antagonist. It has been investigated for its potential therapeutic effects, particularly in reducing acid-induced heartburn symptoms in patients with gastroesophageal reflux disease (GERD) who are refractory to proton pump inhibitors . The compound has shown promise in clinical trials, suggesting that EP1 receptors play a significant role in the generation of heartburn symptoms .
Preparation Methods
The synthetic routes and reaction conditions for ONO-8539 are not extensively detailed in publicly available literature. it is known that ONO-8539 is a small molecule drug with a molecular weight of 500.63 and a chemical formula of C25H28N2O5S2 . The compound is typically synthesized in a laboratory setting, and its production involves multiple steps of organic synthesis, including the formation of thiazole and indene derivatives, followed by sulfonamide formation and benzoic acid derivatization .
Chemical Reactions Analysis
ONO-8539 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation and Reduction Reactions: Due to the presence of thiazole and indene moieties, ONO-8539 can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The sulfonamide and benzoic acid groups in ONO-8539 can participate in nucleophilic and electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ONO-8539 involves the inhibition of the EP1 receptor, which is one of the receptors for prostaglandin E2 (PGE2). By blocking the EP1 receptor, ONO-8539 prevents the binding of PGE2, thereby reducing the sensation of heartburn and other related symptoms . The inhibition of the EP1 receptor by ONO-8539 is characterized as “insurmountable” and “competitive,” with a long duration of inhibitory effect due to slow dissociation from the receptors .
Comparison with Similar Compounds
ONO-8539 is unique in its specific antagonistic action on the EP1 receptor. Similar compounds include other prostanoid receptor antagonists, such as:
ONO-8711: Another EP1 receptor antagonist with similar therapeutic applications.
SC-51322: An EP1 receptor antagonist used in research to study pain and inflammation.
GW-848687X:
Compared to these compounds, ONO-8539 has shown a higher efficacy in reducing acid-induced heartburn symptoms and a longer duration of action due to its slow dissociation from the EP1 receptor .
Properties
CAS No. |
459842-29-6 |
|---|---|
Molecular Formula |
C25H28N2O5S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3-methyl-4-[[6-[2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C25H28N2O5S2/c1-16(2)14-27(34(30,31)25-26-9-10-33-25)22-12-18-5-4-6-19(18)13-23(22)32-15-21-8-7-20(24(28)29)11-17(21)3/h7-13,16H,4-6,14-15H2,1-3H3,(H,28,29) |
InChI Key |
ALLLQQUASFFEKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4 |
Key on ui other cas no. |
459842-29-6 |
Synonyms |
3-methyl-4-((6-(2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino)-2,3-dihydro-1-(H)-inden-5-yl)oxymethyl)benzoic acid ONO-8539 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)
![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)

![(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1260135.png)



